molecular formula C20H12K2O6 B8034747 Uranine K hydrate

Uranine K hydrate

Cat. No. B8034747
M. Wt: 426.5 g/mol
InChI Key: FSAAYTHQSZYMEK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Uranine K hydrate, also known as dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate, is a compound with the molecular formula C20H12K2O6 . It has a molecular weight of 426.5 g/mol . It is used in various industries, including as a fluorescent dye for posters in graphic arts and printing, as a colorant in wool and polyamide dyeing in the textile industry, and as a colorant in water tracing and sea marker dye in water treatment .


Molecular Structure Analysis

The molecular structure of Uranine K hydrate includes two potassium ions, a hydrate ion, and a complex organic molecule . The InChI string representation of its structure is InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17 (9-11)25-18-10-12 (22)6-8-16 (18)19 (15)13-3-1-2-4-14 (13)20 (23)24;;;/h1-10,21H, (H,23,24);;;1H2/q;2*+1;/p-2 .


Physical And Chemical Properties Analysis

Uranine K hydrate has a molecular weight of 426.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 425.99080107 g/mol . It has a topological polar surface area of 90.5 Ų and a heavy atom count of 28 .

Safety and Hazards

Uranine K hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAAYTHQSZYMEK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12K2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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